6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myriceric acid B is a triterpenoid compound isolated from the root bark of Myrica cerifera L. It is known for its potent biological activities, including anti-HIV-1 and antitumor properties . The molecular formula of Myriceric acid B is C39H54O7, and it has a molecular weight of 634.84 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myriceric acid B involves multiple steps, including the extraction from natural sources and chemical modifications. One of the methods includes the use of continuous-flow chemistry and photochemistry, which allows for the synthesis of complex molecules under mild conditions . This method is advantageous due to better mixing, efficiency, heat transfer, and safety compared to traditional batch methods .
Industrial Production Methods: Industrial production of Myriceric acid B can be achieved through continuous-flow synthetic methodologies. These methods utilize a continuously flowing stream of reactive fluids combined with photochemistry, which works with the chemical effects of light . This approach is beneficial for producing high-purity compounds with less pollution and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Myriceric acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further study.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize Myriceric acid B.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products Formed: The major products formed from these reactions include various derivatives of Myriceric acid B, which can be used for further biological testing and applications.
Scientific Research Applications
Myriceric acid B has a wide range of scientific research applications, including:
Chemistry: It is used as a lead compound for developing novel synthetic methodologies and studying reaction mechanisms.
Industry: Myriceric acid B is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Myriceric acid B exerts its effects by targeting specific molecular pathways. For instance, it inhibits the entry of HIV-1 by targeting the gp41 protein, preventing the virus from entering host cells . The compound’s anti-HIV-1 activity is associated with its ability to block the formation of the gp41 six-helix bundle, a critical step in the viral entry process . Additionally, the carboxyl group at the C-28 position and the hydroxyl group at the C-3 position are crucial for its biological activity .
Comparison with Similar Compounds
Myriceric acid B is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include:
Myriceric acid A: Another triterpenoid from Myrica cerifera, known for its endothelin receptor antagonist activity.
Myriceric acid C: Similar to Myriceric acid B but with different biological activities.
Oleanolic acid: A well-known triterpenoid with various pharmacological properties, including anti-inflammatory and anticancer activities.
Myriceric acid B stands out due to its potent anti-HIV-1 activity and its potential as a lead compound for developing new therapeutic agents .
Properties
IUPAC Name |
6a-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-31,40-42H,11,13-20,22-23H2,1-6H3,(H,44,45) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCSLJUDQLFLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.